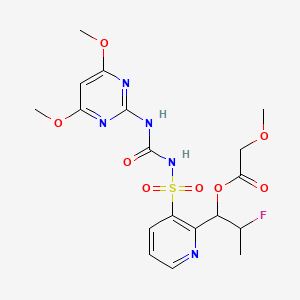

Flucetosulfuron

描述

Flucetosulfuron is a relatively new herbicide that inhibits acetolactate synthase (ALS) in plants . This is similar to other ALS inhibitors such as imidazolinones, pyrimidinyloxybenzoates, triazolopyrimidines, and sulfonylaminocarbonyltriazolinones .

Synthesis Analysis

A study on the photodegradation of Flucetosulfuron, a sulfonylurea-based herbicide, has been conducted . The photodegradation followed the first-order reaction kinetics in each case . The metabolites after photolysis were isolated in pure form by column chromatographic method and characterized using different spectral data .Chemical Reactions Analysis

The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . The photodegradation followed the first-order reaction kinetics in each case .Physical And Chemical Properties Analysis

The adsorption-desorption and leaching of Flucetosulfuron, a sulfonylurea herbicide, was investigated in three Indian soils . The Freundlich adsorption isotherm described the sorption mechanism of the herbicide with adsorption coefficients (Kf) ranging from 17.13 to 27.99 .科学研究应用

Metabolism in Human Liver Microsomes

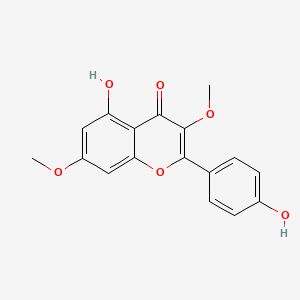

A study by Lee et al. (2014) investigated the metabolism of Flucetosulfuron in human liver microsomes, demonstrating that both threo- and erythro-isomers of Flucetosulfuron are metabolized through enzymatic hydrolysis. The metabolites were identified using LC-MS/MS and characterized, indicating that carboxylesterases and cholinesterases play a crucial role in Flucetosulfuron's metabolism. This research provides insights into the metabolic pathways of Flucetosulfuron in humans, contributing to our understanding of its biological effects and potential risks (Lee et al., 2014).

Transformation in Soil

Chand et al. (2022) explored the persistence and transformation of Flucetosulfuron in soil, focusing on the effects of biotic and abiotic factors. Their research found that Flucetosulfuron's residues dissipated over time in various soils, with microbial activity and acidic pH contributing significantly to its degradation. The study identified five transformation products, suggesting ester hydrolysis and sulfonyl urea bridge cleavage as major pathways. This work is crucial for understanding how environmental factors influence the behavior of Flucetosulfuron in agricultural settings (Chand et al., 2022).

Impact on Weed Seed Bank in Rice Cultivation

A study conducted by Arya and Syriac (2018) assessed Flucetosulfuron's impact on weed seed bank dynamics in wet land paddy fields. The research demonstrated that Flucetosulfuron effectively reduced the weed seed bank across different application doses and timings, highlighting its potential for managing weeds in rice cultivation. This finding is significant for developing sustainable agricultural practices that minimize reliance on manual weeding (Arya & Syriac, 2018).

Safety and Effectiveness in Direct-sowing Rice Fields

Research by Mao Yu-xiang (2009) focused on Flucetosulfuron's controlling effect against weeds in direct-sowing rice fields and its safety on rice. The study confirmed that Flucetosulfuron is highly effective in controlling various weeds without adverse effects on rice growth and yield, supporting its application in direct-sown rice cultivation for enhanced agricultural productivity (Mao Yu-xiang, 2009).

安全和危害

未来方向

The photodegradation of Flucetosulfuron has been assessed in aqueous media in the presence of photocatalyst TiO2 and photosensitizers (i.e., H2O2, humic acid, and KNO3) under the influence of ultraviolet (UV) irradiation . Based on the findings, photocatalyst TiO2 with the presence of ultraviolet irradiation was found effective for the photodegradation of toxic Flucetosulfuron residues under aqueous conditions . This suggests potential future directions for the management and disposal of Flucetosulfuron residues.

属性

IUPAC Name |

[1-[3-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridin-2-yl]-2-fluoropropyl] 2-methoxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O8S/c1-10(19)16(32-14(25)9-29-2)15-11(6-5-7-20-15)33(27,28)24-18(26)23-17-21-12(30-3)8-13(22-17)31-4/h5-8,10,16H,9H2,1-4H3,(H2,21,22,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICWGWVVIRLNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=C(C=CC=N1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC)OC(=O)COC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058095 | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flucetosulfuron | |

CAS RN |

412928-75-7 | |

| Record name | Flucetosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412928-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucetosulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412928757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucetosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCETOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9M9J02PX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

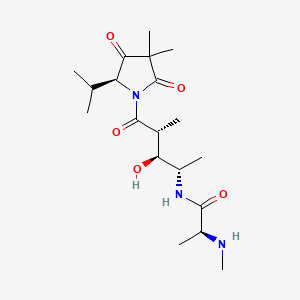

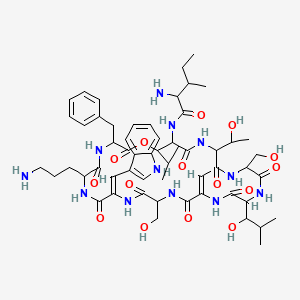

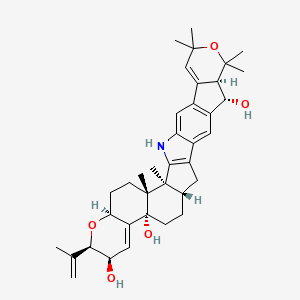

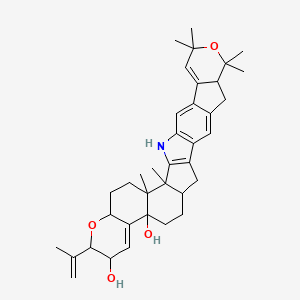

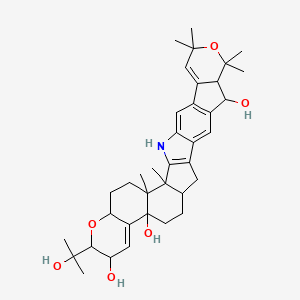

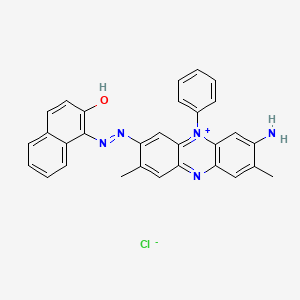

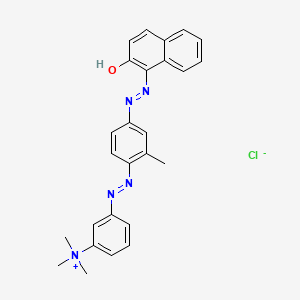

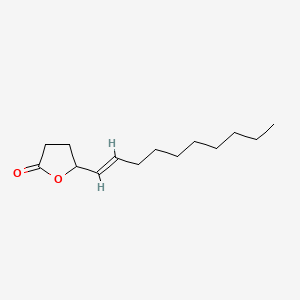

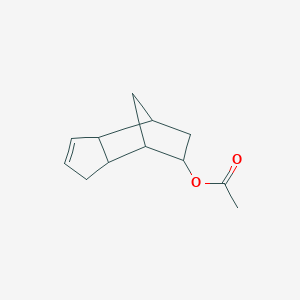

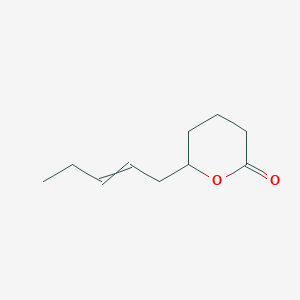

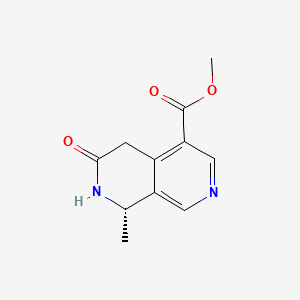

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。